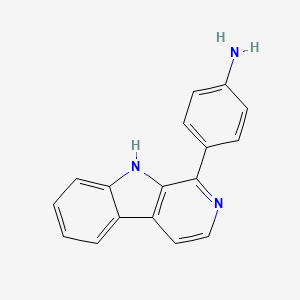

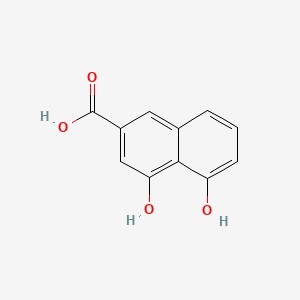

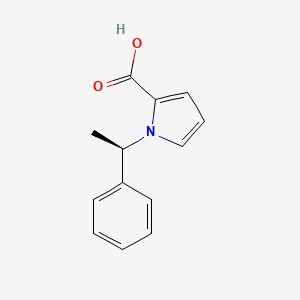

(2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

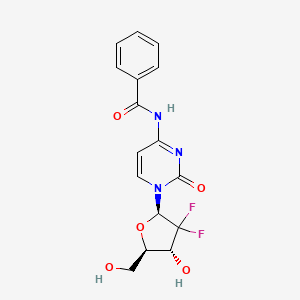

“(2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid” is a chemical compound. The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . This simple hydrocarbon moiety is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .

Applications De Recherche Scientifique

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam and its derivatives, including compounds similar to "(2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid," has shown significant influence on their pharmacological properties. Studies have indicated that the configuration of stereocenters in these compounds directly relates to their biological activities, including cognitive enhancement and neuroprotective effects. Such research highlights the importance of precise stereochemical configurations for designing effective pharmacological agents (Veinberg et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Research on carboxylic acids, including derivatives similar to the mentioned compound, underscores their role as inhibitors in biocatalytic processes. This inhibition effect is crucial for understanding microbial resistance and for designing strategies to enhance microbial tolerance to such compounds, thereby improving biotechnological applications and fermentative production processes (Jarboe et al., 2013).

Catalytic Non-Enzymatic Kinetic Resolution

In the field of asymmetric synthesis, the kinetic resolution of racemates, including those related to pyrrolidine derivatives, is of great importance. The compound's structure can significantly impact the development of chiral catalysts for achieving high enantioselectivity. This has broad applications in producing enantiomerically pure pharmaceuticals and other chiral substances (Pellissier, 2011).

Environmental Impact and Removal Techniques

Understanding the environmental behavior and removal techniques for carboxylic acids is crucial for environmental science. Research has explored the impact of these compounds on ecosystems and developed methodologies for their efficient removal from water bodies, thereby reducing their environmental footprint (Sprakel & Schuur, 2019).

Propriétés

IUPAC Name |

(2R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAQDIQHICLYKH-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661568 |

Source

|

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158567-91-0 |

Source

|

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)